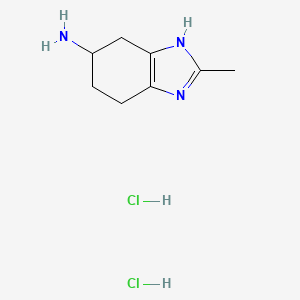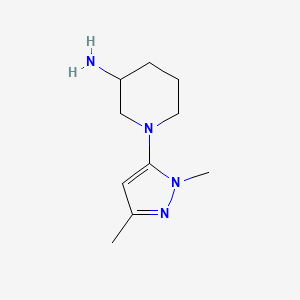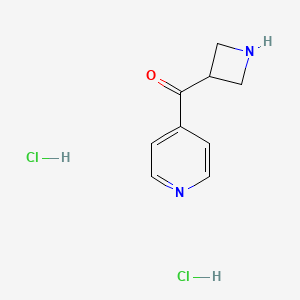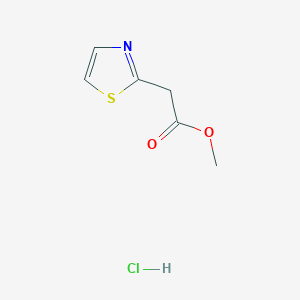![molecular formula C9H10N4O2 B1450615 3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1955492-90-6](/img/structure/B1450615.png)
3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
説明
“3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine, an emerging scaffold in medicinal chemistry . Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using various spectroscopic techniques . For example, IR spectroscopy can identify functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can be quite diverse, depending on the specific derivative and reaction conditions . For instance, the possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can be determined using various techniques . For instance, the melting point can be determined using a melting point apparatus, while the yield can be calculated based on the mass of the product obtained .科学的研究の応用
Antitumor Activity
Pyrido[2,3-d]pyrimidines, including “3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, have been identified as having significant antitumor properties . They have been used in the development of new chemotherapeutic agents, offering potential for more effective and selective cancer treatments .
Antibacterial Properties
These compounds also exhibit antibacterial activities . This makes them valuable in the development of new antibiotics, particularly in the face of increasing antibiotic resistance.
CNS Depressive Effects
Research has shown that pyrido[2,3-d]pyrimidines can have CNS depressive effects . This suggests potential applications in the treatment of conditions such as anxiety and sleep disorders.
Anticonvulsant Activity
The anticonvulsant activity of pyrido[2,3-d]pyrimidines indicates potential use in the treatment of epilepsy and other seizure disorders .
Antipyretic Properties
Pyrido[2,3-d]pyrimidines have been found to have antipyretic (fever-reducing) properties . This could make them useful in the development of new fever treatments.
Inhibition of Protein Tyrosine Kinases
Derivatives of pyrido[2,3-d]pyrimidines have been shown to inhibit protein tyrosine kinases . This is significant because protein tyrosine kinases play key roles in cell signaling pathways, and their inhibition can be useful in treating various diseases, including cancer.
Inhibition of Phosphatidylinositol 3-Kinase (PI3K)
Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . PI3K is an enzyme involved in cellular functions such as cell growth and proliferation, and its inhibition can be beneficial in cancer treatment.
Inhibition of Cyclin-Dependent Kinases
Compounds containing a pyrido[2,3-d]pyrimidin-7-one ring system, such as CDK-4, act as inhibitors of cyclin-dependent kinases . These kinases are crucial for cell cycle regulation, and their inhibition can be used in the treatment of cancer.
Each of these applications represents a unique avenue of research and potential therapeutic use for “3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and its derivatives. It’s clear that this compound and its related structures have a broad spectrum of biological activities, making them of great interest in medicinal chemistry .
作用機序
- The compound interacts with these targets, inhibiting their activity. For example:
- The compound’s action affects several pathways:
Target of Action
- The primary targets of this compound include:
- These enzymes play a crucial role in cell signaling and regulation. They are involved in cell growth, differentiation, and survival . ERKs are part of the mitogen-activated protein kinase (MAPK) pathway, which controls cell proliferation, differentiation, and survival . PI3K is essential for cell growth, metabolism, and survival . mTOR regulates cell growth, protein synthesis, and autophagy . BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .
Mode of Action
Biochemical Pathways
将来の方向性
Pyrido[2,3-d]pyrimidines have shown great potential in the search for new biologically active compounds . Future research could focus on designing new selective, effective, and safe anticancer agents . The preparation of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones bearing reactive functional groups at position 4 could be an interesting direction .
特性
IUPAC Name |
3-(2-aminoethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-3-5-13-8(14)6-2-1-4-11-7(6)12-9(13)15/h1-2,4H,3,5,10H2,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYIWHHHKJQXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)
![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)









![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)

![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)